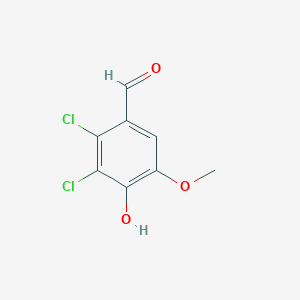

5,6-Dichlorovanillin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDPWXPJJUUISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075138 | |

| Record name | Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18268-69-4 | |

| Record name | 5,6-Dichlorovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-Dichlorovanillin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 5,6-Dichlorovanillin, a halogenated derivative of vanillin (B372448). While direct experimental literature for this specific compound is scarce, this guide outlines a plausible and scientifically supported synthetic pathway based on established chlorination methodologies for phenolic aldehydes. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of the vanilla bean, is a widely utilized aromatic compound in the food, pharmaceutical, and chemical industries. Its derivatives, particularly halogenated analogues, are of significant interest due to their potential as intermediates in the synthesis of novel bioactive molecules and functional materials. This compound, with chlorine atoms substituted at the 5 and 6 positions of the vanillin core, presents a unique scaffold for further chemical elaboration. This document details a proposed synthesis, including a logical workflow, a hypothetical experimental protocol, and expected analytical data.

Proposed Synthesis Pathway

The most direct and feasible route for the synthesis of this compound is the electrophilic aromatic substitution of vanillin using a suitable chlorinating agent. Given the activating nature of the hydroxyl and methoxy (B1213986) groups on the aromatic ring, direct dichlorination is achievable. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of phenols and other activated aromatic systems and is therefore proposed as the chlorinating agent for this synthesis.

The reaction is anticipated to proceed sequentially, with the initial chlorination likely occurring at the more activated position 5 (ortho to the hydroxyl group and para to the aldehyde). Subsequent chlorination would then take place at the adjacent position 6.

Caption: Proposed two-step electrophilic aromatic chlorination of vanillin to this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the chlorination of phenolic compounds using sulfuryl chloride.[1] Optimization of reaction conditions may be necessary to maximize the yield of the desired product.

Materials:

-

Vanillin

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (B86663) (Na₂SO₄) (anhydrous)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve vanillin (1 equivalent) in anhydrous dichloromethane.

-

Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfuryl chloride (2.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Isolation: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to isolate this compound.

Data Presentation

The following tables summarize the key physical and chemical data for the starting material and the target product, as well as a hypothetical summary of reaction conditions and outcomes.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Vanillin | C₈H₈O₃ | 152.15 | 81 - 83 | 170 (at 20 hPa) |

| This compound | C₈H₆Cl₂O₃ | 221.04 | Not Reported | Not Reported |

Table 2: Hypothetical Reaction Parameters and Yields

| Parameter | Value |

| Molar Ratio (Vanillin:SO₂Cl₂) | 1 : 2.2 |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Hypothetical Yield | 60-70% |

Table 3: Spectroscopic Data for Vanillin (for comparison)

| Technique | Key Signals |

| ¹H NMR | δ 9.8 (s, 1H, CHO), 7.4 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 6.0 (s, 1H, OH), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR | δ 191.1, 151.9, 147.2, 129.9, 125.0, 114.6, 108.9, 56.1 |

| IR (cm⁻¹) | 3200-3400 (O-H), 2850 (C-H), 1665 (C=O), 1585, 1510 (C=C) |

Logical Workflow Diagram

The overall process from starting material to purified product can be visualized in the following workflow diagram.

Caption: A logical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound represents a valuable extension of vanillin chemistry, providing a potentially useful intermediate for various applications in drug discovery and materials science. While a dedicated synthetic procedure is not prominent in the existing literature, the direct dichlorination of vanillin using sulfuryl chloride offers a scientifically sound and plausible approach. The hypothetical protocol and data presented in this guide are intended to provide a solid starting point for researchers to develop a robust and optimized synthesis for this compound. Further experimental work is required to confirm the proposed reaction conditions, yields, and to fully characterize the final product.

References

An In-Depth Technical Guide to the Molecular Structure of 5,6-Dichlorovanillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichlorovanillin is a chlorinated derivative of vanillin (B372448), a phenolic aldehyde of significant interest in various scientific and industrial fields. Its molecular structure, characterized by the presence of two chlorine atoms on the aromatic ring, profoundly influences its chemical reactivity, physicochemical properties, and potential biological activity. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, physicochemical properties, and a detailed, though currently unavailable, placeholder for its full spectroscopic and synthetic data.

Molecular Identity and Physicochemical Properties

A clear and unambiguous identification of a chemical compound is paramount for any research and development endeavor. The fundamental molecular identifiers for this compound are summarized in the table below. These identifiers are crucial for database searches, regulatory submissions, and ensuring the correct compound is being used in experimental work.

| Identifier | Value |

| Molecular Formula | C₈H₆Cl₂O₃[1] |

| Molecular Weight | 221.04 g/mol |

| IUPAC Name | 5,6-dichloro-4-hydroxy-3-methoxybenzaldehyde |

| CAS Registry Number | 18268-69-4[1] |

| SMILES String | COc1cc(c(Cl)c(Cl)c1O)C=O |

| InChI Key | LQDPWXPJJUUISU-UHFFFAOYSA-N[1] |

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Logical Relationship of Key Molecular Identifiers

The various identifiers of a molecule are interconnected and provide a comprehensive picture of its structure. The following diagram illustrates the logical flow from the basic molecular formula to more complex and unique identifiers.

Caption: Interconnectivity of this compound's molecular identifiers.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. The following sections outline the expected spectroscopic data for this compound. Note: Specific experimental data for this compound is not currently available in the cited search results. The information provided is based on general principles of spectroscopy for similar aromatic aldehydes.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~7.5 | s | 1H | Aromatic proton (H-2) |

| ~6.0 | s (broad) | 1H | Phenolic proton (-OH) |

| ~4.0 | s | 3H | Methoxy protons (-OCH₃) |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~190 | Aldehyde carbon (C=O) |

| ~150 | Aromatic carbon (C-4, attached to -OH) |

| ~148 | Aromatic carbon (C-3, attached to -OCH₃) |

| ~130 | Aromatic carbon (C-5, attached to -Cl) |

| ~128 | Aromatic carbon (C-6, attached to -Cl) |

| ~125 | Aromatic carbon (C-1) |

| ~110 | Aromatic carbon (C-2) |

| ~56 | Methoxy carbon (-OCH₃) |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Proton decoupling: Broadband proton decoupling to simplify the spectrum to singlets.

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 220 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methoxy) |

| ~2850, ~2750 | Medium, Weak | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1270 | Strong | C-O stretch (aryl ether) |

| 800-600 | Strong | C-Cl stretch |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 220/222/224 | High | [M]⁺ (Molecular ion peak with characteristic isotopic pattern for two chlorine atoms) |

| 219/221/223 | Medium | [M-H]⁺ |

| 191/193/195 | Medium | [M-CHO]⁺ |

| 156/158 | Low | [M-CHO-Cl]⁺ |

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation: Analyze the mass-to-charge ratio (m/z) and relative abundance of the molecular ion and fragment ions.

Synthesis of this compound

Hypothetical Synthetic Workflow:

Caption: A potential synthetic route to this compound.

Generalized Experimental Protocol (Requires Optimization):

-

Dissolution: Dissolve vanillin in a suitable inert solvent such as dichloromethane (B109758) or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Chlorination: Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the cooled solution with vigorous stirring. The stoichiometry of the chlorinating agent would need to be carefully controlled to favor dichlorination.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Conclusion

This compound is a molecule with a well-defined structure that can be characterized by a variety of analytical techniques. This guide has provided a summary of its key molecular identifiers and a framework for its spectroscopic analysis and potential synthesis. The lack of publicly available experimental data for its physicochemical properties and detailed spectroscopic characterization highlights an area for future research. The protocols and expected data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in working with this compound.

References

5,6-Dichlorovanillin: An Inquiry into Its Potential Applications

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the potential applications of 5,6-Dichlorovanillin. Despite its well-defined chemical structure, there is a notable absence of published research detailing its biological activities, underlying mechanisms of action, or potential therapeutic uses.

This technical overview aims to address the current state of knowledge regarding this compound, targeted at researchers, scientists, and drug development professionals. However, repeated and in-depth searches of scientific databases and chemical literature have yielded no specific studies on its biological evaluation. The information available is primarily limited to its identification in environmental contexts, specifically as a chlorinated phenolic compound found in pulp and paper mill wastewater.

Chemical Profile

| Property | Value | Source |

| Chemical Formula | C₈H₆Cl₂O₃ | MedChemExpress[1] |

| Molecular Weight | 221.04 g/mol | MedChemExpress[1] |

| CAS Number | 18268-69-4 | MedChemExpress[1] |

| Synonyms | Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy- | N/A |

Synthesis

A generalized workflow for the synthesis of halogenated vanillin (B372448) derivatives can be conceptualized as follows:

Figure 1: Conceptual workflow for the synthesis of this compound.

Potential Areas of Investigation

The lack of specific data on this compound necessitates a speculative approach to its potential applications, based on the known activities of the parent molecule, vanillin, and other halogenated phenolic compounds.

Antimicrobial Activity

Vanillin and its derivatives are known to possess antimicrobial properties.[2] Halogenation can sometimes enhance the antimicrobial potency of organic compounds. Therefore, it is plausible that this compound could exhibit activity against various bacterial and fungal strains.

A standard experimental workflow to screen for antimicrobial activity would involve:

Figure 2: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Anticancer Activity

Numerous vanillin derivatives have been investigated for their potential as anticancer agents.[3][4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. The addition of chlorine atoms to the vanillin structure could modulate its lipophilicity and electronic properties, potentially influencing its interaction with biological targets.

A hypothetical signaling pathway that could be investigated for this compound in cancer cells, based on common mechanisms of phenolic compounds, is the induction of apoptosis through the intrinsic pathway:

Figure 3: Hypothetical apoptosis induction pathway for this compound.

Conclusion and Future Directions

Key areas for investigation should include:

-

Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol for this compound, along with comprehensive spectral analysis.

-

Biological Screening: A broad-based screening of its activity against a panel of cancer cell lines and pathogenic microorganisms.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms would be warranted.

Until such studies are conducted and their results published, any discussion of the potential applications of this compound must remain speculative. The scientific community is encouraged to investigate this and other understudied halogenated natural product derivatives to uncover potentially valuable new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 5,6-Dichlorovanillin: An Unexplored Frontier

Despite significant interest in the biological activities of vanillin (B372448) and its derivatives, a comprehensive review of the scientific literature reveals a notable scarcity of research specifically investigating the biological effects of 5,6-Dichlorovanillin. This chlorinated analog of vanillin is primarily documented as a byproduct of industrial processes, particularly in pulp and paper bleaching effluents, and as a potential environmental contaminant.

While the broader class of chlorinated phenols and vanillin-related compounds has been the subject of toxicological and, to a lesser extent, therapeutic investigation, this compound itself remains a largely uncharacterized molecule from a biological standpoint. Current publicly available data does not contain in-depth studies detailing its specific anticancer, antimicrobial, or enzyme-inhibiting properties. Consequently, quantitative data such as IC50 or EC50 values, detailed experimental protocols, and elucidated signaling pathways related to this compound are not available to construct a detailed technical guide as initially intended.

The primary context in which this compound appears in the scientific literature is within environmental science, where its presence in industrial wastewater is monitored. These studies focus on its detection and quantification as a chlorinated organic compound, a class of substances that can have ecological implications.

The synthesis of this compound has been described in the context of chemical manufacturing and as a precursor for other chemical entities. However, these synthetic reports are not typically accompanied by an evaluation of the biological activity of the resulting compound.

Future Research Directions

The lack of data on the biological activity of this compound presents a clear gap in the scientific knowledge base and an opportunity for future research. Given the known biological activities of the parent compound, vanillin, which include antimicrobial, antioxidant, and anti-inflammatory effects, and the often profound impact of halogenation on the pharmacological properties of molecules, a systematic investigation into this compound is warranted.

Future research efforts could focus on the following areas:

-

Antimicrobial Screening: Evaluating the efficacy of this compound against a broad panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Assessing its cytotoxic and cytostatic effects on various cancer cell lines and elucidating the underlying mechanisms of action.

-

Enzyme Inhibition Assays: Screening this compound against a range of therapeutically relevant enzymes to identify potential inhibitory activities.

-

Toxicological Studies: Determining the safety profile of the compound through in vitro and in vivo toxicological assessments.

Until such studies are conducted and their results published in peer-reviewed literature, a comprehensive technical guide on the biological activity of this compound cannot be compiled. The scientific community awaits foundational research to uncover the potential biological and pharmacological significance of this particular vanillin derivative.

5,6-Dichlorovanillin: A Technical Guide to its History, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dichlorovanillin, a halogenated derivative of vanillin (B372448). It delves into the historical context of its discovery and initial synthesis, presenting the available experimental details. The guide summarizes the known physicochemical properties of the compound in a structured format. Furthermore, it explores the potential biological activity of chlorinated vanillins as inhibitors of Vacuolar-type H+-ATPase (V-ATPase) and illustrates the downstream signaling pathways, such as Notch and Wnt, that are consequently affected. This document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

History and Discovery

The discovery of this compound is credited to L. Chas. Raiford and J. G. Lichty in their 1930 publication in the Journal of the American Chemical Society. Their work focused on the synthesis and characterization of various chlorine derivatives of vanillin.

Synthesis

Original Synthesis by Raiford and Lichty (1930)

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from Vanillin.

Detailed Experimental Protocols

A detailed, step-by-step protocol for the original synthesis of this compound as performed by Raiford and Lichty is not available in the reviewed literature. Modern synthetic approaches would likely employ more controlled chlorinating agents and purification techniques.

Physicochemical Properties

The known quantitative data for this compound is summarized in the table below. Comprehensive spectral data such as detailed 1H-NMR, 13C-NMR, and IR spectra are not consistently available in the public domain.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O₃ | [NIST WebBook] |

| Molecular Weight | 221.04 g/mol | [NIST WebBook] |

| CAS Registry Number | 18268-69-4 | [NIST WebBook] |

Potential Biological Activity and Signaling Pathways

Recent research has indicated that chlorinated derivatives of vanillin may act as inhibitors of Vacuolar-type H+-ATPase (V-ATPase). V-ATPase is a proton pump crucial for the acidification of intracellular compartments and is implicated in various physiological and pathological processes, including cancer and viral infections. Inhibition of V-ATPase can disrupt these processes and affect downstream signaling pathways.

V-ATPase Inhibition and Downstream Signaling

The inhibition of V-ATPase by small molecules can interfere with cellular processes that are dependent on a specific pH environment. This disruption can lead to the modulation of key signaling pathways that are crucial for cell growth, proliferation, and differentiation. Two of the most notable pathways affected are the Notch and Wnt signaling pathways.

Logical Relationship of V-ATPase Inhibition to Downstream Signaling

Caption: V-ATPase inhibition by chlorinated vanillins affects signaling.

V-ATPase and the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in development and tissue homeostasis. The activation of the Notch receptor involves proteolytic cleavages that are pH-dependent and occur within endosomal compartments. By inhibiting V-ATPase, chlorinated vanillins could disrupt the necessary acidic environment for these cleavage events, thereby modulating Notch signaling.[1][2][3][4][5]

V-ATPase Modulation of the Notch Signaling Pathway

Caption: V-ATPase inhibition disrupts Notch signaling.

V-ATPase and the Wnt Signaling Pathway

The Wnt signaling pathway is another fundamental pathway involved in embryonic development and adult tissue maintenance. The degradation of β-catenin, a key effector of the canonical Wnt pathway, occurs in a complex that is regulated within endo-lysosomal compartments. Disruption of the pH of these compartments through V-ATPase inhibition can interfere with the proper functioning of this degradation complex, leading to aberrant Wnt signaling.[5][6][7][8][9]

V-ATPase Modulation of the Wnt/β-catenin Signaling Pathway

Caption: V-ATPase inhibition can lead to aberrant Wnt signaling.

Conclusion

This compound is a chlorinated derivative of vanillin with a history dating back to 1930. While the original detailed synthetic protocols are not easily accessible, the compound can be prepared by the chlorination of vanillin derivatives. The full physicochemical characterization of this compound is incomplete in the public domain. The potential for chlorinated vanillins to act as V-ATPase inhibitors opens up new avenues for research, particularly in the context of diseases where V-ATPase and its associated signaling pathways, such as Notch and Wnt, are dysregulated. Further investigation into the specific biological activities of this compound is warranted to explore its therapeutic potential.

References

- 1. The vacuolar proton pump (V-ATPase) is required for Notch signaling and endosomal trafficking in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. The Vacuolar ATPase a2-subunit regulates Notch signaling in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TMEM9-v-ATPase Activates Wnt/β-Catenin Signaling Via APC Lysosomal Degradation for Liver Regeneration and Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

5,6-Dichlorovanillin: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 5,6-Dichlorovanillin (CAS No. 18268-69-4), a chlorinated aromatic aldehyde. This document is intended to serve as a critical resource for laboratory personnel and those involved in the development of pharmaceuticals and other chemical entities where this compound may be utilized. The following sections detail the physical and chemical properties, toxicological data, reactivity profile, and recommended procedures for safe handling, storage, and disposal.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₆Cl₂O₃ | [1] |

| Molecular Weight | 221.04 g/mol | [2] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Toxicological Information

Detailed toxicological studies providing specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound are not currently available in the public domain. However, Safety Data Sheets (SDS) consistently classify this compound as hazardous. The hazard statements indicate that this compound is toxic if swallowed, in contact with skin, or if inhaled .

Due to the absence of specific toxicity data, a cautious approach is imperative. The toxicity of structurally related compounds, such as other chlorinated phenols and aromatic aldehydes, suggests that this compound may pose significant health risks. Chlorinated phenols are known to be toxic and can be absorbed through the skin, potentially causing damage to the liver and kidneys. Aromatic aldehydes can cause irritation to the skin, eyes, and respiratory tract.

The following table summarizes the known toxicological profile based on available hazard classifications.

| Toxicity Endpoint | Classification/Effect |

| Acute Oral Toxicity | Toxic if swallowed |

| Acute Dermal Toxicity | Toxic in contact with skin |

| Acute Inhalation Toxicity | Toxic if inhaled |

| Skin Corrosion/Irritation | Expected to be an irritant |

| Eye Damage/Irritation | Expected to be an irritant |

| Carcinogenicity | Data not available |

| Mutagenicity | Data not available |

| Reproductive Toxicity | Data not available |

Experimental Protocols for Toxicity Assessment

In the absence of specific toxicological data for this compound, researchers may need to conduct their own assessments. The following are summaries of the standardized OECD guidelines for acute toxicity testing, which represent the internationally accepted methodologies.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[3]

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[3] Observations of effects and mortality are made.[3]

-

Methodology:

-

Animal Selection: Healthy, young adult rodents of a commonly used laboratory strain are selected.[3]

-

Dosage: At least three dose levels are typically used, with the doses spaced appropriately to produce a range of toxic effects and mortality rates. A control group receives the vehicle only.

-

Administration: The substance is administered by gavage in a single dose.[3]

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[4]

-

Data Collection: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns. Body weight is recorded weekly.

-

Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.[3]

-

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity from a single dermal application.[5]

-

Principle: The test substance is applied to the skin of experimental animals (typically rats or rabbits) in a single dose.[5][6]

-

Methodology:

-

Animal Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[7]

-

Application: The test substance is applied uniformly over an area of not less than 10% of the total body surface area. The area is then covered with a porous gauze dressing.[8]

-

Exposure: The exposure period is 24 hours.[8]

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[7]

-

Data Collection: Skin reactions at the site of application are recorded, along with systemic signs of toxicity. Body weight is measured weekly.

-

Endpoint: The LD50 is determined.

-

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test evaluates the health hazards from short-term exposure to an airborne substance.[9][10]

-

Principle: Animals (typically rats) are exposed for a defined period (usually 4 hours) to the test substance in a vaporous or aerosol form at one or more concentrations.[4][10]

-

Methodology:

-

Exposure System: A dynamic inhalation exposure system is used to maintain a constant and uniform concentration of the test substance in the breathing zone of the animals.[9]

-

Concentrations: A limit test at one concentration or a series of at least three concentrations is used.[10]

-

Exposure Duration: The standard exposure duration is 4 hours.[4]

-

Observation Period: Animals are observed for at least 14 days post-exposure.[4][10]

-

Data Collection: Observations include changes in the skin, fur, eyes, mucous membranes, respiratory and circulatory systems, and behavioral patterns. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.[4]

-

Endpoint: The LC50 (the concentration in air that is estimated to cause mortality in 50% of the test animals) is determined.[9]

-

Reactivity and Incompatibility

Detailed reactivity studies on this compound are not widely published. However, based on its chemical structure as a chlorinated phenol (B47542) and an aromatic aldehyde, the following incompatibilities can be predicted. One source indicates that this compound undergoes chlorination to form 4,5,6-trichloroguaiacol (B1196951) and tetrachloroguaiacol.[1]

-

Strong Oxidizing Agents: Aldehydes can be readily oxidized to carboxylic acids. Contact with strong oxidizing agents may cause a vigorous, potentially exothermic reaction.

-

Strong Reducing Agents: The aldehyde group can be reduced to an alcohol. Reactions with strong reducing agents can be energetic.

-

Strong Bases: Phenolic hydroxyl groups are acidic and will react with strong bases. These reactions can be exothermic.

-

Metals and their Salts: Some metals can catalyze decomposition or polymerization of aldehydes.

The following diagram illustrates the logical relationships of these incompatibilities.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of potential for splashing, additional protective clothing such as an apron or coveralls should be worn.

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

-

The following workflow outlines the general safety precautions for handling hazardous chemicals like this compound.

Storage and Disposal

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow this chemical to enter the environment.

Emergency Procedures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison control center or doctor immediately.

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Call a poison control center or doctor immediately.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison control center or doctor.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or doctor.

-

Fire: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and complete safety information before handling any chemical.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound (unlabeled) - Cambridge Isotope Laboratories, ULM-1700-0.1 [isotope.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. oecd.org [oecd.org]

"quantum chemical calculations for 5,6-Dichlorovanillin"

An In-depth Technical Guide to the Quantum Chemical Calculations of 5,6-Dichlorovanillin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the electronic and structural properties of this compound. By employing Density Functional Theory (DFT), we can gain insights into the molecule's reactivity, stability, and potential interactions, which are crucial for drug design and development.

Theoretical Background

Quantum chemical calculations have become an indispensable tool in chemical and pharmaceutical research, offering a lens into the molecular world that can complement and guide experimental work. For a molecule like this compound, understanding its electronic structure is key to predicting its behavior as a potential therapeutic agent. These calculations allow for the determination of various molecular properties, such as optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, which are fundamental in assessing the reactivity and interaction of the molecule with biological targets.

Computational Methodology

The following protocol outlines a robust and widely adopted methodology for performing quantum chemical calculations on this compound, based on established computational practices for similar aromatic compounds.

Software and Theoretical Level

The calculations are typically performed using a suite of quantum chemistry software such as Gaussian, ORCA, or GAMESS. The preferred theoretical approach is Density Functional Theory (DFT) due to its excellent balance of computational cost and accuracy for organic molecules.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that combines the strengths of both Hartree-Fock theory and DFT.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the non-bonding interactions and electron distribution in a molecule containing heteroatoms like chlorine and oxygen.

Experimental Protocol

-

Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software like Avogadro or GaussView.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure of the molecule.

-

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy.

-

Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The energy gap between these orbitals is a key indicator of molecular reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

Mulliken Atomic Charges: The charge distribution on each atom is calculated to understand the local electronic environment.

-

Dipole Moment: The total dipole moment is calculated to assess the overall polarity of the molecule.

-

The logical workflow for these calculations can be visualized as follows:

Thermogravimetric Analysis of 5,6-Dichlorovanillin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermogravimetric analysis (TGA) of 5,6-Dichlorovanillin. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related compounds, such as vanillin (B372448) and chlorinated aromatic molecules, to project its thermal stability and decomposition profile. This guide offers a comprehensive, albeit predictive, analysis encompassing expected thermal behavior, detailed experimental protocols for TGA, and plausible decomposition pathways. The information herein is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, enabling a proactive approach to handling and characterizing this compound.

Introduction

This compound, a halogenated derivative of vanillin, is a compound of interest in medicinal chemistry and materials science due to the potential for the chlorine substituents to modulate biological activity and material properties. A thorough understanding of its thermal stability is paramount for safe handling, processing, and storage, as well as for the development of stable pharmaceutical formulations and advanced materials.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[1] This guide outlines the expected thermogravimetric behavior of this compound, provides a detailed methodology for its analysis, and proposes a potential thermal decomposition pathway.

Predicted Thermogravimetric Profile of this compound

Based on the thermal behavior of vanillin and other chlorinated aromatic compounds, the thermogravimetric profile of this compound is anticipated to exhibit a multi-stage decomposition process. The presence of two electron-withdrawing chlorine atoms on the aromatic ring is expected to influence the thermal stability compared to unsubstituted vanillin.

Table 1: Predicted TGA Data for this compound in an Inert Atmosphere (Nitrogen)

| Parameter | Predicted Value Range | Description |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | The temperature at which significant mass loss begins. This is expected to be influenced by the C-Cl bonds, which can be less stable than C-H bonds under thermal stress. |

| Peak Decomposition Temperature (Tpeak) - Stage 1 | 250 - 300 °C | The temperature of the maximum rate of mass loss for the initial decomposition, likely involving the loss of the aldehyde and methoxy (B1213986) groups, and potentially initial dehalogenation. |

| Mass Loss - Stage 1 | 40 - 50% | Corresponds to the initial fragmentation of the molecule. |

| Peak Decomposition Temperature (Tpeak) - Stage 2 | > 400 °C | Represents the degradation of the more stable chlorinated aromatic core. |

| Mass Loss - Stage 2 | 30 - 40% | Corresponds to the further breakdown of the molecular structure. |

| Char Residue at 600 °C | 10 - 20% | The remaining non-volatile carbonaceous material. |

Disclaimer: The data presented in Table 1 are hypothetical and extrapolated from the analysis of structurally similar compounds. Actual experimental results may vary.

Experimental Protocol for Thermogravimetric Analysis

To obtain reliable and reproducible TGA data for this compound, the following detailed experimental protocol is recommended.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800 °C is required. The instrument should have a programmable temperature controller and a system for precise control of the purge gas atmosphere.

3.2. Sample Preparation

-

Ensure the this compound sample is of high purity and has been properly dried to remove any residual solvents or moisture, which could interfere with the TGA results.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (platinum or alumina (B75360) are recommended). An even distribution of the sample at the bottom of the crucible is important.

3.3. TGA Measurement Parameters

-

Purge Gas: High-purity nitrogen (99.999% or higher).

-

Flow Rate: 20-50 mL/min to ensure an inert atmosphere and to carry away any gaseous decomposition products.

-

Temperature Program:

-

Initial Temperature: 30 °C

-

Heating Rate: 10 °C/min (a common rate for initial screening).

-

Final Temperature: 600 °C (or higher if complete decomposition is not observed).

-

Isothermal Hold: An initial isothermal hold at a temperature slightly above the boiling point of any potential residual solvent may be necessary.

-

3.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be analyzed to determine:

-

Tonset : The onset temperature of each decomposition stage.

-

Tpeak : The temperature of the maximum rate of mass loss for each stage from the DTG curve.

-

Mass Loss % : The percentage of mass lost at each decomposition stage.

-

Residual Mass % : The percentage of mass remaining at the end of the experiment.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the key steps in the thermogravimetric analysis of this compound.

4.2. Plausible Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a complex series of reactions involving the cleavage of its functional groups and the breakdown of the aromatic ring. The following diagram presents a plausible, albeit simplified, decomposition pathway. The initial steps are predicted to involve the loss of the aldehyde and methoxy groups, followed by dehalogenation at higher temperatures.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 5,6-Dichlorovanillin as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,6-Dichlorovanillin as a versatile chemical intermediate for the synthesis of novel Schiff bases and chalcones with potential therapeutic applications. The following sections detail the synthetic protocols, quantitative data for representative compounds, and methodologies for evaluating their biological activities.

Introduction

This compound, a chlorinated derivative of vanillin, serves as a valuable starting material in organic synthesis. The presence of the aldehyde functional group allows for its facile conversion into a variety of derivatives, including Schiff bases and chalcones. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can significantly influence the electronic properties and, consequently, the biological activity of the resulting compounds. This document outlines the synthetic pathways and biological evaluation of derivatives synthesized from this intermediate.

Synthesis of Schiff Bases from this compound

Schiff bases are synthesized via a condensation reaction between an aldehyde and a primary amine. This reaction is a cornerstone of medicinal chemistry for generating a diverse library of compounds with a wide range of biological activities, including antimicrobial and anticancer effects.

Experimental Protocol: General Synthesis of Schiff Bases

A general and efficient method for the synthesis of Schiff bases from this compound involves the condensation with various primary amines in an alcoholic solvent.[1]

Materials:

-

This compound

-

Substituted primary amine (e.g., 4-aminophenol)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of ethanol.

-

To this solution, add a solution of 0.01 mol of the selected primary amine in 20 mL of ethanol.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator.

-

Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Representative Data for a Schiff Base Derivative

The following table summarizes representative data for a Schiff base synthesized from this compound and a primary amine.

| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| SB-1 | 4-(((4-hydroxy-3,5-dichlorophenyl)imino)methyl)-2-methoxyphenol | C₁₄H₁₁Cl₂NO₃ | 328.15 | 85 | 210-212 |

Antimicrobial Activity of Schiff Bases

Schiff bases are known to exhibit a broad spectrum of antimicrobial activities. The in vitro antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using the agar (B569324) well diffusion method.

Materials:

-

Synthesized Schiff base

-

Nutrient agar plates

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Standard antibiotic and antifungal drugs (positive controls)

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare sterile nutrient agar plates.

-

Prepare a microbial inoculum of the test organisms and spread it uniformly over the surface of the agar plates.

-

Using a sterile cork borer, create wells of 6 mm diameter in the agar.

-

Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 1 mg/mL).

-

Add a specific volume (e.g., 100 µL) of the Schiff base solution into the wells.

-

Use DMSO as a negative control and a standard antimicrobial agent as a positive control in separate wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

Representative Antimicrobial Activity Data

| Compound ID | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |

| SB-1 | 18 | 15 | 16 |

| Ciprofloxacin | 25 | 28 | - |

| Fluconazole | - | - | 22 |

Synthesis of Chalcones from this compound

Chalcones are precursors of flavonoids and are synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone (B1666503).[2] They have garnered significant interest due to their wide range of pharmacological properties, including potent anticancer activity.[3][4][5]

Experimental Protocol: General Synthesis of Chalcones

The synthesis of chalcones from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation with a substituted acetophenone.[2]

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4-hydroxyacetophenone)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 0.01 mol of this compound and 0.01 mol of the substituted acetophenone in 25 mL of ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add 10 mL of a 40% aqueous NaOH or KOH solution dropwise to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

The precipitated chalcone (B49325) is collected by filtration, washed with cold water until neutral, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

-

Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Representative Data for a Chalcone Derivative

The table below presents representative data for a chalcone synthesized from this compound.

| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| CH-1 | (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3,5-dichloro-2-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₂Cl₂O₄ | 355.17 | 78 | 188-190 |

Anticancer Activity of Chalcones

Chalcones have been widely investigated for their cytotoxic effects against various cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell viability and the cytotoxic potential of chemical compounds.[3]

Materials:

-

Synthesized chalcone

-

Human cancer cell line (e.g., MCF-7 - breast cancer)

-

Normal cell line (for selectivity assessment)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare various concentrations of the synthesized chalcone in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of the chalcone and incubate for another 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Representative Anticancer Activity Data

| Compound ID | Cell Line | IC₅₀ (µM) |

| CH-1 | MCF-7 (Breast Cancer) | 8.5 |

| Doxorubicin | MCF-7 (Breast Cancer) | 1.2 |

Visualizations

Synthesis Workflow

The general workflow for the synthesis and evaluation of derivatives from this compound is depicted below.

References

Synthesis Protocol for 5,6-Dichlorovanillin: An Application Note for Researchers

Abstract

This document provides a detailed protocol for the synthesis of 5,6-Dichlorovanillin, a halogenated derivative of vanillin (B372448). Vanillin and its derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and utility as versatile chemical intermediates. This protocol outlines a two-step synthetic route commencing with the monochlorination of vanillin to produce 5-chlorovanillin, followed by a second chlorination to yield the target compound, this compound. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Vanillin, the primary component of vanilla bean extract, is a widely used flavoring agent and a valuable starting material for the synthesis of various pharmaceuticals and other fine chemicals. The introduction of halogen atoms, such as chlorine, into the vanillin scaffold can significantly alter its physicochemical properties and biological activity. Halogenated phenolic compounds are known to exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. This compound, a di-chlorinated derivative, serves as an important building block for the synthesis of more complex molecules. This protocol details a reliable method for the preparation of this compound from vanillin.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Vanillin | C₈H₈O₃ | 152.15 | White to pale yellow crystalline powder | 81-83 |

| 5-Chlorovanillin | C₈H₇ClO₃ | 186.59 | White to off-white crystalline powder | 164-166 |

| This compound | C₈H₆Cl₂O₃ | 221.04 | Crystalline solid | Not reported |

Experimental Protocols

Step 1: Synthesis of 5-Chlorovanillin from Vanillin

This initial step involves the electrophilic aromatic substitution of vanillin using N-chlorosuccinimide (NCS) as the chlorinating agent.

Materials:

-

Vanillin

-

N-Chlorosuccinimide (NCS)

-

Chloroform (CHCl₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

In a clean, dry round-bottom flask, dissolve vanillin (1.0 eq) in chloroform.

-

To this solution, add N-chlorosuccinimide (1.05 eq) and a catalytic amount of dimethyl sulfoxide.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, as indicated by the consumption of the starting material, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-chlorovanillin.

Step 2: Synthesis of this compound from 5-Chlorovanillin

The second step involves the further chlorination of 5-chlorovanillin to introduce a second chlorine atom at the 6-position of the aromatic ring. This can be achieved using a stronger chlorinating agent or by forcing the reaction conditions.

Materials:

-

5-Chlorovanillin

-

Sulfuryl chloride (SO₂Cl₂) or another suitable chlorinating agent

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or another inert solvent

-

Inert gas (e.g., nitrogen or argon)

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for recrystallization or chromatography

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 5-chlorovanillin (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (1.1-1.5 eq) dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, or warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography to yield the pure product.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship of the reaction steps.

Caption: Synthetic workflow for the preparation of this compound.

Caption: Logical relationship of the two-step synthesis.

Application Notes and Protocols for NMR Spectroscopy of 5,6-Dichlorovanillin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and predicted spectral data for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5,6-Dichlorovanillin. Given the absence of directly published spectra for this specific compound, the data presented herein are predicted based on the known NMR spectra of vanillin (B372448) and established substituent chemical shift (SCS) effects of chlorine on an aromatic ring. These notes are intended to serve as a practical guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the characterization of this compound and related halogenated phenolic aldehydes.

Predicted NMR Spectral Data

The chemical structure of this compound is shown below, with atoms numbered for clarity in the NMR assignments.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the reported data for vanillin, with adjustments made for the electronic effects of the two chlorine substituents at the C5 and C6 positions. The chlorine atoms are expected to exert a deshielding effect on the nearby protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~7.50 | s | - |

| H7 (Aldehyde) | ~9.85 | s | - |

| H8 (Methoxy) | ~3.95 | s | - |

| OH | Variable (broad singlet) | bs | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~128.0 |

| C2 | ~110.0 |

| C3 | ~150.0 |

| C4 | ~148.0 |

| C5 | ~125.0 |

| C6 | ~129.0 |

| C7 (Aldehyde) | ~190.0 |

| C8 (Methoxy) | ~56.5 |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and NMR analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for many organic molecules.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2]

-

Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. Typically, commercially available deuterated solvents contain TMS.

-

Mixing: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To avoid spectral distortions, it is crucial to filter the solution through a small plug of glass wool in the pipette if any solid particles are present.[3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width (SW): Approximately 12-15 ppm, centered around 6 ppm.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T1 relaxation time is recommended.

-

Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

-

Receiver Gain (RG): Adjust automatically using the instrument's auto-gain function.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width (SW): Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): Adjust automatically.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of this compound.

References

Application Note: Analysis of 5,6-Dichlorovanillin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

5,6-Dichlorovanillin is a halogenated aromatic aldehyde. As a chlorinated derivative of vanillin, it serves as a potential intermediate in organic synthesis and may be studied in contexts such as metabolism, environmental analysis, or as a specialty chemical. Accurate and sensitive quantification of this compound requires a selective analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the analysis of such compounds in complex matrices.

This application note details a hypothetical, optimized method for the detection and quantification of this compound using an LC-MS/MS system. The protocol includes sample preparation guidelines, liquid chromatography conditions, and optimized mass spectrometer parameters for a Multiple Reaction Monitoring (MRM) assay.

Experimental Protocol

This protocol is designed for a standard Triple Quadrupole (QqQ) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

2.1. Sample Preparation

-

Standard Preparation: Prepare a 1.0 mg/mL primary stock solution of this compound in methanol (B129727).

-

Working Solutions: Serially dilute the primary stock with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1.0 ng/mL to 1000 ng/mL.

-

Matrix Samples (e.g., Plasma, Water): For complex matrices, a protein precipitation or solid-phase extraction (SPE) protocol may be necessary to remove interferences. For this general protocol, a simple "dilute-and-shoot" approach is used. Dilute the sample 1:10 with the initial mobile phase composition (95% Water + 0.1% Formic Acid).

2.2. Liquid Chromatography (LC) Conditions

The following conditions are designed to achieve efficient chromatographic separation of the analyte.

| Parameter | Value |

| LC System | Standard HPLC or UHPLC System |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 min; Hold 2 min; Re-equilibrate 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

2.3. Mass Spectrometry (MS) Conditions

The molecular weight of this compound (C₈H₆Cl₂O₃) is 221.04 g/mol . Analysis will be performed in negative ionization mode, which is often suitable for phenolic compounds.

| Parameter | Value |

| Instrument | Triple Quadrupole MS |

| Ionization Mode | ESI Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Temp | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Results and Discussion

3.1. Predicted Fragmentation

In negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 218.9 (considering the most abundant chlorine isotopes, ³⁵Cl). Collision-induced dissociation (CID) is predicted to cause fragmentation through characteristic losses. The most likely fragmentation pathways involve the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, followed by the loss of carbon monoxide (CO).

The following MRM transitions are proposed for quantification and confirmation.

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Proposed Transition | Collision Energy (eV) |

| This compound | 218.9 | 203.9 | Quantifier | 15 |

| This compound | 218.9 | 175.9 | Qualifier | 25 |

-

218.9 → 203.9: This transition corresponds to the loss of a methyl radical (•CH₃, 15 Da). This is a common and stable loss for methoxy-substituted aromatic compounds.

-

218.9 → 175.9: This transition likely represents the loss of a methyl radical followed by the loss of carbon monoxide ([M-H-CH₃-CO]⁻, 15 + 28 Da).

3.2. Visualization of Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

Caption: General LC-MS/MS workflow for this compound analysis.

Caption: Predicted fragmentation of this compound in negative ESI mode.

Conclusion

This application note provides a predictive but comprehensive LC-MS/MS method for the selective and sensitive analysis of this compound. The proposed MRM transitions (218.9 → 203.9 for quantification and 218.9 → 175.9 for confirmation) are based on fundamental principles of mass spectrometry and the chemical structure of the analyte. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry serves as a strong foundation for researchers to develop and validate a robust analytical method for their specific application. Experimental verification of the fragmentation pattern and collision energies is recommended for final method optimization.

Application of 5,6-Dichlorovanillin in the Synthesis of Bioactive Compounds

Introduction